Butyl 3-(phenyltellanyl)propanoate
Description
Butyl 3-(phenyltellanyl)propanoate is an organotellurium compound characterized by a tellurium atom in its phenyl-substituted propanoate ester structure. The phenyltellanyl group introduces unique electronic and steric properties due to tellurium’s larger atomic radius and lower electronegativity compared to oxygen or sulfur, influencing reactivity, lipophilicity, and biological activity .
Properties
CAS No. |
122617-85-0 |
|---|---|
Molecular Formula |
C13H18O2Te |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
butyl 3-phenyltellanylpropanoate |
InChI |
InChI=1S/C13H18O2Te/c1-2-3-10-15-13(14)9-11-16-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
RBNJITDRLFMJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(phenyltellanyl)propanoate typically involves the esterification of 3-(phenyltellanyl)propanoic acid with butanol. This reaction is catalyzed by a mineral acid such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
3-(phenyltellanyl)propanoic acid+butanolH2SO4butyl 3-(phenyltellanyl)propanoate+H2O
Industrial Production Methods
Industrial production of esters like this compound often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(phenyltellanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.
Substitution: Acidic or basic hydrolysis can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Oxidation: Tellurium dioxide and this compound.
Reduction: Butyl alcohol and 3-(phenyltellanyl)propanol.
Substitution: 3-(phenyltellanyl)propanoic acid and butanol.
Scientific Research Applications
Butyl 3-(phenyltellanyl)propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of butyl 3-(phenyltellanyl)propanoate involves its interaction with molecular targets through its ester and phenyltellanyl groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenyltellanyl group can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Tellurium vs.
- Functional Diversity : The 4-hydroxyphenyl variant () demonstrates antioxidant and antifungal activity, whereas cyhalofop-butyl () acts as a herbicide, highlighting how substituents dictate biological roles.
Table 2: Bioactivity Metrics (Where Available)
- Antioxidant Potential: The 4-hydroxyphenyl analog’s TEAC value (0.427) indicates moderate radical-scavenging capacity, likely due to phenolic -OH groups. The phenyltellanyl variant may exhibit redox activity via Te-centered radicals but with unquantified efficacy .
- Antifungal vs. Herbicidal Activity: Structural specificity is critical; the 4-hydroxyphenyl group () enables antifungal action, while cyhalofop-butyl’s fluorophenoxy group targets plant enzymes .
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